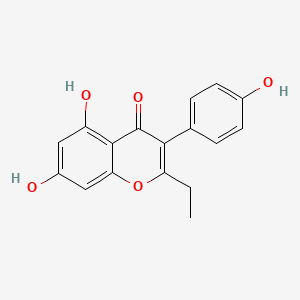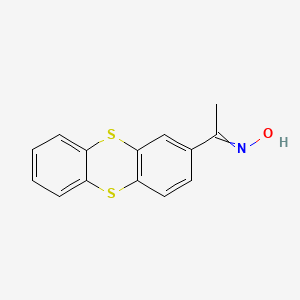![molecular formula C8H14N4O5 B13708616 N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azido group, which imparts distinct chemical properties and reactivity. It is a derivative of a sugar molecule, making it an interesting subject for research in both organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar precursor are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Azido Group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalyst: Used for reducing the azido group to an amine.
Pyridinium Chlorochromate (PCC): Used for oxidizing hydroxyl groups to carbonyl groups.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Esters and Ethers: Formed by substitution reactions involving hydroxyl groups.
Carbonyl Compounds: Formed by the oxidation of hydroxyl groups.
Aplicaciones Científicas De Investigación
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Studied for its potential in labeling and tracking biomolecules due to its azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide involves its azido group, which can participate in bioorthogonal reactions. These reactions occur without interfering with native biological processes, making the compound useful for labeling and tracking biomolecules. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[ (2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Another complex sugar derivative with multiple hydroxyl and acetamido groups.
Lacto-N-triaose: A trisaccharide with similar structural features but lacking the azido group.
Uniqueness
The presence of the azido group in N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide makes it unique compared to other similar compounds. This group imparts distinct reactivity, particularly in bioorthogonal chemistry, making the compound valuable for specific applications in scientific research.
Propiedades
Fórmula molecular |
C8H14N4O5 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-8-7(16)5(11-12-9)6(15)4(2-13)17-8/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5+,6-,7-,8-/m1/s1 |
Clave InChI |
XXMZSPIKXHMIQT-OZRXBMAMSA-N |
SMILES isomérico |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)N=[N+]=[N-])O |
SMILES canónico |
CC(=O)NC1C(C(C(C(O1)CO)O)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)

![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)









